Carboxyrhodamine 110 DBCO

Description

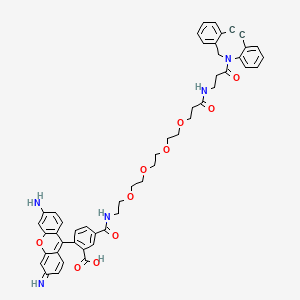

Carboxyrhodamine 110 DBCO is a fluorescent probe optimized for copper-free "click chemistry" applications. It contains a dibenzocyclooctyne (DBCO) group that reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage without requiring cytotoxic copper catalysts . Key properties include:

- Excitation/Emission Maxima: 501 nm / 523 nm (green fluorescence)

- Extinction Coefficient: 74,000 cm⁻¹M⁻¹

- Photostability: High, comparable to Alexa Fluor® 488 and DyLight® 488

- Applications: Labeling of azide-tagged biomolecules in live-cell imaging, protein tracking, and metabolic labeling .

- Limitations: Unsuitable for fixed/permeabilized cells due to high background fluorescence .

Properties

Molecular Formula |

C50H49N5O10 |

|---|---|

Molecular Weight |

879.9 g/mol |

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |

InChI Key |

AYERTDQFRXJGCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Activation of Carboxyrhodamine 110:

The carboxyl groups of Carboxyrhodamine 110 are activated using standard peptide coupling reagents such as N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC) to form an NHS ester intermediate. This activated ester is highly reactive toward nucleophilic amines.Conjugation with DBCO-PEG-Amine:

A DBCO moiety functionalized with a PEG spacer terminating in a primary amine (DBCO-PEG-NH₂) is reacted with the activated Carboxyrhodamine 110 NHS ester. The amine attacks the ester, forming a stable amide bond linking the dye to the DBCO group.Purification:

The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve >95% purity.Characterization:

The final compound is characterized by mass spectrometry, UV-Vis spectroscopy (to confirm absorption maxima), and fluorescence spectroscopy (to confirm emission maxima and quantum yield).

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of dye | Carboxyrhodamine 110, NHS, EDC, DMF or DMSO | Room temperature, 1-2 hours |

| Conjugation | DBCO-PEG-NH₂, activated dye ester, DMF or DMSO | Room temperature, 2-4 hours |

| Purification | Reverse-phase HPLC | Gradient elution with water/acetonitrile + 0.1% TFA |

| Storage | Freeze-dried or stored in DMSO at -20°C | Protect from moisture and light |

Alternative Approaches

Direct DBCO Coupling:

In some protocols, the DBCO group is directly attached to the dye without a PEG spacer, but this often reduces solubility and conjugation efficiency.Use of Linkers:

PEG4 spacers are commonly used to improve water solubility and reduce steric hindrance, enhancing the efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction in biological systems.

Analytical Data and Research Results

| Parameter | Value/Description |

|---|---|

| Molecular Weight (MW) | 880.96 g/mol |

| Absorption Maximum (λ_abs) | 501 nm |

| Emission Maximum (λ_em) | 523 nm |

| Extinction Coefficient (EC) | 74,000 M⁻¹cm⁻¹ |

| Quantum Yield (QY) | Comparable to Alexa Fluor® 488 (approx. 0.7-0.8) |

| Photostability | Superior to FITC and Alexa Fluor® 488 |

| Purity (HPLC) | >95% |

| Solubility | DMSO, DMF |

| Storage | -20°C, desiccated |

Summary Table of Key Preparation and Properties

| Aspect | Details |

|---|---|

| Dye Base | Carboxyrhodamine 110 |

| Reactive Group | Dibenzylcyclooctyne (DBCO) |

| Spacer | PEG4 (commonly used for solubility enhancement) |

| Coupling Chemistry | Amide bond formation via NHS ester activation |

| Solvents Used | DMSO, DMF |

| Purification Method | Reverse-phase HPLC |

| Storage Conditions | -20°C, desiccated |

| Photophysical Properties | Abs/Em: 501/523 nm; EC: 74,000 M⁻¹cm⁻¹ |

| Application | Copper-free click chemistry for labeling azide biomolecules |

Chemical Reactions Analysis

Types of Reactions

Carboxyrhodamine 110 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides. This reaction is highly selective and biocompatible, allowing the formation of a stable triazole without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azides, this compound

Conditions: Mild conditions, room temperature, no copper catalyst required

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole, which is used for imaging and labeling applications .

Scientific Research Applications

Imaging and Labeling

Carboxyrhodamine 110 DBCO is primarily used for imaging azide-tagged biomolecules due to its compatibility with copper-free click chemistry. This characteristic is particularly beneficial in biological systems where copper may be toxic or interfere with cellular processes . The compound can label cells, tissues, and various biomolecules, enabling researchers to visualize cellular components and interactions effectively.

Key Features:

- Fluorescent Signal : Provides a strong fluorescent signal for visualization.

- Biocompatibility : The copper-free reaction minimizes potential toxicity in live cells.

- Photostability : Highly resistant to photobleaching, allowing for longer imaging sessions.

Bioconjugation

The DBCO moiety allows for the conjugation of Carboxyrhodamine 110 to other molecules, facilitating targeted delivery systems in drug development and molecular biology. This property is exploited in creating complex biomolecular hybrids, such as linking oligonucleotides to polysaccharides for enhanced targeting and delivery .

Applications in Bioconjugation:

- Targeted Drug Delivery : Conjugating therapeutic agents to specific cell types through azide-DBCO reactions.

- Glycan Labeling : Used in metabolic labeling studies to track glycan interactions on cell surfaces .

Labeling of Chondroitin Sulfate Derivatives

A study demonstrated the synthesis of azide-modified chondroitin sulfate precursors that were subsequently labeled with this compound. The labeled compounds were used to investigate their cellular uptake in hippocampal neurons, revealing effective internalization patterns consistent with receptor-mediated endocytosis .

| Study Component | Details |

|---|---|

| Cell Type | Hippocampal Neurons |

| Concentration | 50 nM for imaging |

| Observation | Bright puncta indicating endosomal localization |

Multiplexing Liposome Studies

In another application, this compound was utilized to label liposomes containing azide-functionalized ligands. The study focused on evaluating the targeted delivery of these liposomes to specific cell types through flow cytometry analysis, demonstrating the effectiveness of the labeling strategy in enhancing targeting efficiency .

| Experiment Type | Details |

|---|---|

| Labeling Method | DBCO-carboxyrhodamine 110 conjugation |

| Target Molecules | Azide-bearing ligands |

| Outcome | Enhanced specificity in cellular targeting |

Mechanism of Action

Carboxyrhodamine 110 DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azides to form a stable triazole, enabling the detection and imaging of azide-tagged biomolecules. This reaction is highly selective and does not require a copper catalyst, making it suitable for use in biocompatible environments .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Spectral and Chemical Properties

Notes:

Functional Comparisons

Reaction Efficiency

- This compound outperforms CuAAC-based probes (e.g., Carboxyrhodamine 110 Alkyne) in live-cell applications due to its copper-free mechanism, which avoids cytotoxicity and autofluorescence .

- In M.

Signal-to-Noise Ratio

Research Findings

- Protein Labeling : this compound effectively labeled neuraminidase-treated alpha-1 antitrypsin (A1AT) via SPAAC, enabling fluorescence detection via SDS-PAGE .

- Metabolic Tracking: In Mycobacterium smegmatis, DBCO-carboxyrhodamine 110 was used to monitor peptidoglycan turnover under carbon limitation, demonstrating superior resolution over CuAAC probes .

- Comparative Studies : When tested alongside Carboxyrhodamine 110 Alkyne, DBCO-PEG4-Carboxyrhodamine 110 showed equivalent labeling efficiency in E. coli and D. alaskensis but required lower concentrations for optimal results .

Q & A

Q. What is the structural composition of Carboxyrhodamine 110 DBCO, and how does it enable bioorthogonal labeling?

this compound consists of three key components:

- A carboxyrhodamine 110 fluorophore (emission ~520 nm), ideal for green fluorescence imaging.

- A dibenzocyclooctyne (DBCO) group, which reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the need for cytotoxic Cu(I) catalysts .

- A PEG4 spacer that enhances water solubility and reduces steric hindrance or aggregation of labeled biomolecules . This structure enables covalent, site-specific labeling of azide-tagged biomolecules (e.g., proteins, glycans) in live cells or complex biological systems.

Q. What are the standard protocols for conjugating this compound to azide-functionalized biomolecules?

A typical protocol involves:

- Step 1: Incubate azide-tagged biomolecules (e.g., metabolic probes like O-AlkTMM or HADA) with this compound at a molar ratio of 1:1–1:5 in PBS (pH 7.4) for 1–4 hours at 4–25°C .

- Step 2: Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye.

- Step 3: Validate labeling efficiency using fluorescence microscopy or flow cytometry. Normalize fluorescence intensity to controls (e.g., untreated samples) to account for autofluorescence .

Q. How does the PEG4 spacer influence the stability and performance of this compound in aqueous solutions?

The PEG4 spacer:

- Reduces hydrophobicity-induced aggregation, critical for maintaining labeled protein solubility during long-term storage .

- Minimizes steric interference during conjugation, ensuring efficient SPAAC reactions with azide-tagged substrates .

- Enhances biocompatibility in live-cell imaging by mitigating membrane disruption .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to maximize signal-to-noise ratios in metabolic labeling studies?

- Titration experiments are essential. For M. smegmatis metabolic labeling, concentrations as low as 0.1–1 µM this compound reduced background noise compared to 10 µM, while retaining specificity for azide-tagged mycomembrane components .

- Autofluorescence subtraction (e.g., cyan autofluorescence in mycobacteria) improves accuracy in flow cytometry data .

- Competitive assays using non-fluorescent DBCO derivatives (e.g., DBCO-PEG4) can validate specificity .

Q. What experimental strategies address contradictions in labeling efficiency across bacterial strains or growth conditions?

- Normalization: Fluorescence intensity should be normalized to initial time points (e.g., 0-hour controls) and growth-phase-specific biomarkers (e.g., peptidoglycan labeling with HADA) .

- Carbon source modulation: Labeling efficiency varies with nutrient availability. For example, M. smegmatis cultured in 0.02% glucose showed higher TDM (trehalose dimycolate) turnover than in 2% glucose, necessitating condition-specific normalization .

- Genetic controls: Use knockout strains (e.g., ΔsugC or Δtre mutants) to confirm probe specificity for target pathways .

Q. How does this compound compare to other DBCO-fluorophore conjugates (e.g., Cy3-DBCO) in dual-labeling experiments?

- Spectral compatibility: Carboxyrhodamine 110 (green) can be paired with red-emitting dyes (e.g., sulforhodamine B DBCO) for multiplexed imaging without spectral overlap .

- Reaction kinetics: this compound’s smaller size (~880 Da) may enable faster SPAAC kinetics than larger conjugates (e.g., Cy3-DBCO, ~1,200 Da), though empirical validation is required .

- Photostability: Carboxyrhodamine 110 exhibits lower photobleaching than Cy3 in prolonged time-lapse studies, making it preferable for longitudinal imaging .

Q. What methodologies ensure reproducibility when using this compound in dynamic systems like live-cell imaging?

- Fixation protocols: Post-labeling fixation with 2% formaldehyde preserves fluorescence signal integrity in bacterial studies .

- Reduction of batch variability: Source reagents from certified suppliers (e.g., Click Chemistry Tools, CAT#A127) and validate each batch via LC-MS for purity .

- Environmental controls: Maintain consistent temperature (4°C during reactions) and pH (7.4) to prevent PEG4 hydrolysis or fluorophore degradation .

Q. How can researchers leverage this compound for correlative light and electron microscopy (CLEM)?

- Sequential labeling: Combine this compound (fluorescence) with gold nanoparticle-conjugated azides (electron density) for CLEM .

- Fixation-compatible protocols: Use low concentrations (0.5 µM) to avoid quenching during resin embedding for TEM .

Data Analysis & Troubleshooting

Q. How should researchers interpret flow cytometry data showing non-linear fluorescence intensity in this compound-labeled samples?

- Signal saturation: High dye concentrations (>5 µM) may saturate detectors. Dilute samples or reduce laser power.

- Quenching effects: Aggregation at high labeling densities can reduce fluorescence. Include PEG4-containing buffers to disperse conjugates .

- Background correction: Subtract autofluorescence using unstained controls and apply gating strategies to exclude debris .

Q. What are the limitations of this compound in anaerobic or high-reactivity environments?

- Reductive environments: The disulfide bond in some DBCO derivatives may cleave under reducing conditions. Use non-cleavable linkers for anaerobic studies .

- ROS interference: Reactive oxygen species (e.g., H2O2) may oxidize the fluorophore. Include antioxidants (e.g., ascorbate) in labeling buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.